molecular formula C24H33I3N3OP B12738070 4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide CAS No. 172421-41-9

4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide

Cat. No.: B12738070
CAS No.: 172421-41-9
M. Wt: 791.2 g/mol
InChI Key: GFNDCZMMAWVGPK-UHFFFAOYSA-K
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Description

4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of three pyridinium rings connected through a phosphinylidynetri-2,1-ethanediyl bridge, with three iodide ions as counterions. It is used in various scientific research applications due to its interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide typically involves the reaction of 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) chloride with potassium iodide in an aqueous medium. The reaction is carried out under reflux conditions to ensure complete conversion of the chloride to the triiodide form. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial level.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The iodide ions can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions typically result in the formation of new pyridinium salts with different counterions.

Scientific Research Applications

4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide involves its interaction with molecular targets through its pyridinium rings and phosphinylidynetri-2,1-ethanediyl bridge. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide
  • 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-phenylmethylpyridinium) triiodide

Uniqueness

4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide is unique due to its specific structural configuration and the presence of methyl groups on the pyridinium rings. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

172421-41-9

Molecular Formula

C24H33I3N3OP

Molecular Weight

791.2 g/mol

IUPAC Name

4-[2-[bis[2-(1-methylpyridin-1-ium-4-yl)ethyl]phosphoryl]ethyl]-1-methylpyridin-1-ium;triiodide

InChI

InChI=1S/C24H33N3OP.3HI/c1-25-13-4-22(5-14-25)10-19-29(28,20-11-23-6-15-26(2)16-7-23)21-12-24-8-17-27(3)18-9-24;;;/h4-9,13-18H,10-12,19-21H2,1-3H3;3*1H/q+3;;;/p-3

InChI Key

GFNDCZMMAWVGPK-UHFFFAOYSA-K

Canonical SMILES

C[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)C)CCC3=CC=[N+](C=C3)C.[I-].[I-].[I-]

Origin of Product

United States

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